molecular formula C10H16O7 B140270 Diethyl citrate CAS No. 19958-02-2

Diethyl citrate

Cat. No. B140270
Key on ui cas rn: 19958-02-2
M. Wt: 248.23 g/mol
InChI Key: KGYXYKHTHJPEBX-UHFFFAOYSA-N
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Patent
US05556990

Procedure details

A solution of triethyl citrate (34.1 g, 123 mmol) in ethanol and water (30 ml) is treated with sodium hydroxide (3.70 g, 92.6 mmol) and stirred at room temperature under argon for 4.5 hours. The reaction mixture is concentrated on a rotary evaporator then diluted with water (50 ml). The pH is adjusted to ca. 1 using 2N HCl. The aqueous solution is then extracted with a large excess of chloroform (4×150 ml). The combined organic layers are dried (MgSO4), filtered and concentrated to give crude oil. Purification by flash chromatography (5% MeOH/CH2Cl2 to 1% AcOH/5%MeOH/CH2Cl2) gives 8.72 g of product (38% as a racemate.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:2][C:3]([CH2:10][C:11]([O:13]CC)=[O:12])([C:5]([O:7][CH2:8][CH3:9])=[O:6])[OH:4].[OH-].[Na+]>C(O)C.O>[OH:4][C:3]([C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH2:2][C:1]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10][C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
34.1 g
Type
reactant
Smiles
C(CC(O)(C(=O)OCC)CC(=O)OCC)(=O)OCC
Name
Quantity
3.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under argon for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
then diluted with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is then extracted with a large excess of chloroform (4×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (5% MeOH/CH2Cl2 to 1% AcOH/5%MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
OC(CC(=O)O)(CC(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.72 g
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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